2-Hydrazinopyrimidin

Übersicht

Beschreibung

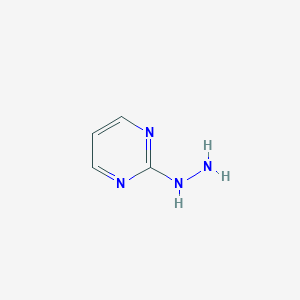

2-Hydrazinopyrimidine is a chemical compound with the empirical formula C4H6N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

2-Hydrazinopyrimidine has been used in the synthesis of a 5-iodo-7-aza-indazole by a one-pot Diels–Alder cascade that starts from a pyrimidine substituted in the 2-position by an (alkynyl)hydrazone . The process involves a rapid and sensitive approach for oligosaccharide derivatization .Molecular Structure Analysis

The molecular structure of 2-Hydrazinopyrimidine includes an electron-withdrawing N-heterocycle, which can quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .Chemical Reactions Analysis

2-Hydrazinopyrimidine has been used as a derivative reagent and co-matrix in the analysis of oligosaccharides . It can enhance the MALDI intensities of oligosaccharides by introducing an easily ionized and/or hydrophobic tag to their reducing ends .Physical And Chemical Properties Analysis

2-Hydrazinopyrimidine is a white to light yellow to light brown powder or crystalline powder . Its molecular weight is 110.12 (anhydrous basis) .Wissenschaftliche Forschungsanwendungen

Derivatisierung von Oligosacchariden

2-Hydrazinopyrimidin (2-HPM) wurde als ein schneller und empfindlicher Ansatz zur Derivatisierung von Oligosacchariden entwickelt. Aufgrund des Vorhandenseins eines elektronenziehenden N-Heterocyclus kann 2-HPM Oligosaccharide innerhalb von 15 Minuten quantitativ derivatisieren und selektiv ihre Ionisierung fördern, was für die Massenspektrometrie-Analyse entscheidend ist .

Synthese von heterocyclischen Verbindungen

Pyrimidin und seine Derivate, einschließlich this compound, spielen aufgrund ihrer pharmakologischen Aktivitäten eine wichtige Rolle im Bereich der Medikamente und landwirtschaftlichen Chemikalien. Sie sind an der Synthese neuartiger pyrimidinhaltiger Verbindungen mit potentiellen antioxidativen Eigenschaften beteiligt .

Erleichterung der Heterocyclisierung

This compound dient als Schlüsselzwischenprodukt bei der Heterocyclisierung polarisierter Systeme. Es wird bei der Synthese verschiedener heterocyclischer Verbindungen verwendet, die antioxidative und entzündungshemmende Eigenschaften gezeigt haben .

Wirkmechanismus

Target of Action

2-Hydrazinopyrimidine is primarily used in the field of proteomics research . It has been found to be particularly effective in the derivatization of oligosaccharides . Oligosaccharides are complex carbohydrates that play key roles in various biological processes, including cell-cell recognition and interaction, immune response, and pathogen-host interaction .

Mode of Action

The compound interacts with its targets through a process known as derivatization. This involves the introduction of an easily ionized and/or hydrophobic tag to the reducing ends of oligosaccharides . The presence of an electron-withdrawing N-heterocycle in 2-Hydrazinopyrimidine allows it to quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .

Biochemical Pathways

The derivatization of oligosaccharides by 2-Hydrazinopyrimidine enhances the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) intensities of oligosaccharides . This enhancement facilitates the structural elucidation of oligosaccharides, thereby aiding in the understanding of their functions in biological pathways and disease progression .

Pharmacokinetics

Its ability to rapidly and quantitatively derivatize oligosaccharides suggests that it may have favorable bioavailability .

Result of Action

The derivatization of oligosaccharides by 2-Hydrazinopyrimidine results in a significant increase in MALDI intensities for all tested neutral and sialylated oligosaccharides .

Action Environment

The action, efficacy, and stability of 2-Hydrazinopyrimidine can be influenced by various environmental factors. For instance, the compound’s derivatization process is facilitated by the presence of an electron-withdrawing N-heterocycle . Additionally, the compound acts as a co-matrix to enhance the MALDI signal of oligosaccharides, thereby avoiding the need for tedious enrichment and purification processes prior to MALDI analysis .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Hydrazinopyrimidine plays a significant role in biochemical reactions. It has been used as a derivative reagent in the analysis of oligosaccharides, facilitating their ionization and enhancing their detection in mass spectrometry . The presence of an electron-withdrawing N-heterocycle allows 2-Hydrazinopyrimidine to quantitatively derivatize oligosaccharides within a short time .

Cellular Effects

Its derivative, 2-Hydrazinopyridine, has been shown to have significant potential in enhancing the removal of Cu (II) from solutions, indicating its potential role in cellular detoxification processes .

Metabolic Pathways

As a derivative of pyrimidine, it may be involved in pyrimidine metabolism, a crucial process in nucleotide biosynthesis .

Eigenschaften

IUPAC Name |

pyrimidin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGHXQFTWKRQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323773 | |

| Record name | 2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7504-94-1 | |

| Record name | 7504-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

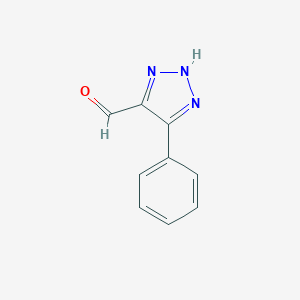

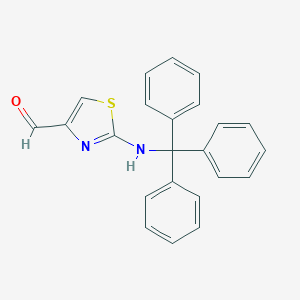

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)